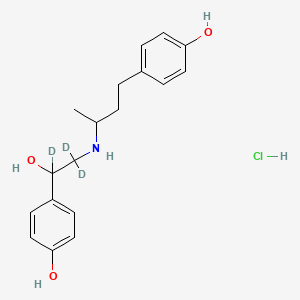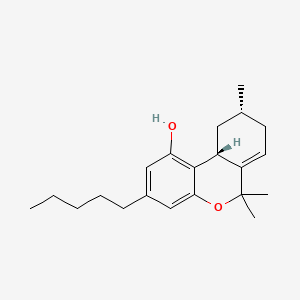
Cannabigerolic acid monomethyl ether
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cannabigerolic Acid monomethyl ether is a derivative of cannabigerolic acid, a significant precursor in the biosynthesis of various cannabinoids found in the Cannabis sativa plant . This compound is known for its unique chemical structure and potential therapeutic properties, making it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Cannabigerolic Acid monomethyl ether can be synthesized through a series of chemical reactions involving the methylation of cannabigerolic acid. The process typically involves the use of methylating agents such as methyl iodide or dimethyl sulfate under basic conditions . The reaction is carried out in an organic solvent like dichloromethane or tetrahydrofuran, and the product is purified using chromatographic techniques.
Industrial Production Methods
Industrial production of this compound involves large-scale extraction and purification from Cannabis sativa plants. The process includes the extraction of cannabinoids using solvents like ethanol or supercritical carbon dioxide, followed by chromatographic separation to isolate the desired compound .
Chemical Reactions Analysis
Types of Reactions
Cannabigerolic Acid monomethyl ether undergoes various chemical reactions, including:
Substitution: Substitution reactions can occur at the hydroxyl or methoxy groups, using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Solvents: Dichloromethane, tetrahydrofuran
Catalysts: Palladium on carbon, platinum oxide
Major Products Formed
Scientific Research Applications
Cannabigerolic Acid monomethyl ether has a wide range of scientific research applications, including:
Mechanism of Action
Cannabigerolic Acid monomethyl ether exerts its effects through interactions with various molecular targets and pathways. It acts as an agonist or antagonist at different receptor sites, including cannabinoid receptors, transient receptor potential channels, and serotonin receptors . These interactions modulate cellular signaling and physiological responses, contributing to its therapeutic potential .
Comparison with Similar Compounds
Cannabigerolic Acid monomethyl ether is unique compared to other cannabinoids due to its specific chemical structure and methylation. Similar compounds include:
Cannabigerolic Acid: The parent compound, which lacks the methyl ether group.
Cannabigerol: The decarboxylated form of cannabigerolic acid.
Cannabidiolic Acid: Another cannabinoid precursor with distinct chemical properties.
These compounds share some similarities in their biosynthetic pathways and potential therapeutic effects but differ in their chemical structures and specific biological activities .
Properties
CAS No. |
29624-08-6 |
|---|---|
Molecular Formula |
C23H34O4 |
Molecular Weight |
374.5 g/mol |
IUPAC Name |
3-[(2E)-3,7-dimethylocta-2,6-dienyl]-2-hydroxy-4-methoxy-6-pentylbenzoic acid |
InChI |
InChI=1S/C23H34O4/c1-6-7-8-12-18-15-20(27-5)19(22(24)21(18)23(25)26)14-13-17(4)11-9-10-16(2)3/h10,13,15,24H,6-9,11-12,14H2,1-5H3,(H,25,26)/b17-13+ |
InChI Key |
VAFRUJRAAHLCFZ-GHRIWEEISA-N |
Isomeric SMILES |
CCCCCC1=CC(=C(C(=C1C(=O)O)O)C/C=C(\C)/CCC=C(C)C)OC |
Canonical SMILES |
CCCCCC1=CC(=C(C(=C1C(=O)O)O)CC=C(C)CCC=C(C)C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(3S)-3-[4-chloro-3-(7-methyl-2,4,5,8,13-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,10,12-hexaen-3-yl)phenyl]oxan-3-ol](/img/structure/B10829671.png)


![2-[2-[(4-methoxy-2,6-dimethylphenyl)sulfonyl-methylamino]ethoxy]-N-methyl-N-[3-(4-methylpiperazin-1-yl)cyclohexyl]acetamide](/img/structure/B10829696.png)

![(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(3S,6S,9S,12S,18S,21S,24R,29R,32S)-24-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-carboxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3,12-bis(3-carbamimidamidopropyl)-6-[(4-hydroxyphenyl)methyl]-18-(2-methylpropyl)-21-(2-methylsulfanylethyl)-2,5,8,11,14,17,20,23,31-nonaoxo-9-propan-2-yl-26,27-dithia-1,4,7,10,13,16,19,22,30-nonazabicyclo[30.3.0]pentatriacontane-29-carbonyl]amino]propanoyl]amino]-5-oxopentanoyl]amino]-3-methylbutanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B10829705.png)
![(6aR,10aR)-9-(hydroxymethyl)-6,6-dimethyl-3-(5,5,5-trideuteriopentyl)-6a,7,10,10a-tetrahydrobenzo[c]chromen-1-ol](/img/structure/B10829717.png)
![(1R,3'S,4S,5'S,6R,6'R,8R,10E,12S,13S,14E,20R,21R,24S)-6'-[(2S)-butan-2-yl]-3',4'-dideuterio-21,24-dihydroxy-12-[(2R,4S,5S,6S)-5-[(2S,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one](/img/structure/B10829728.png)




